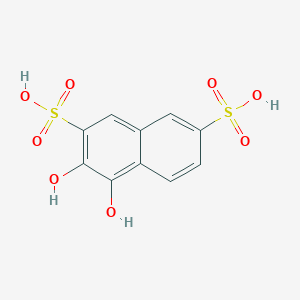
Ala-Gly-Arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ala-Gly-Arg is a tripeptide composed of three amino acids: alanine, glycine, and arginine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this tripeptide determines its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Gly-Arg involves the stepwise coupling of the amino acids alanine, glycine, and arginine. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often incorporates automated peptide synthesizers to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ala-Gly-Arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can replace specific amino acid residues with others to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of arginine can yield citrulline-containing peptides, while substitution reactions can produce peptides with altered sequences and functionalities.
Aplicaciones Científicas De Investigación
Ala-Gly-Arg has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as wound healing and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biocompatible gels
Mecanismo De Acción
The mechanism of action of Ala-Gly-Arg involves its interaction with specific molecular targets and pathways. The arginine residue, for example, can interact with enzymes and receptors, influencing cellular processes such as signal transduction and protein synthesis. The peptide’s effects are mediated through binding to target proteins and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ala-Gly-Arg include other tripeptides and short peptides with varying sequences, such as:
- Gly-Ala-Arg
- Ala-Arg-Gly
- Gly-Gly-Arg
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of arginine, a basic amino acid, contributes to the peptide’s ability to interact with negatively charged molecules and participate in hydrogen bonding and electrostatic interactions .
Propiedades
Número CAS |
901131-08-6 |
|---|---|
Fórmula molecular |
C11H22N6O4 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C11H22N6O4/c1-6(12)9(19)16-5-8(18)17-7(10(20)21)3-2-4-15-11(13)14/h6-7H,2-5,12H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |
Clave InChI |
WGDNWOMKBUXFHR-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)


![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)
![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)


![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)


